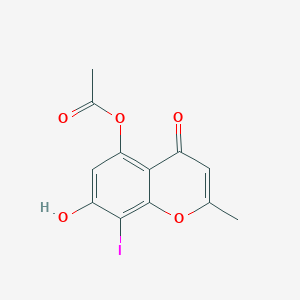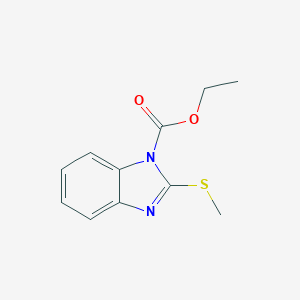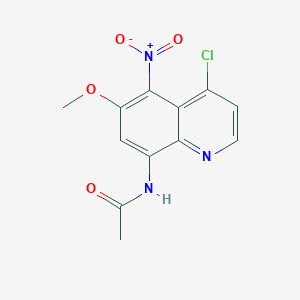![molecular formula C31H49N2+ B303355 Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- CAS No. 102247-34-7](/img/structure/B303355.png)
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic lipid that is commonly used as a transfection reagent for the delivery of nucleic acids into cells.
Aplicaciones Científicas De Investigación
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been used in a variety of scientific research applications, including gene therapy, drug delivery, and cancer research. It is commonly used as a transfection reagent for the delivery of nucleic acids into cells, as it has been shown to be highly efficient in this regard. It has also been used as a drug delivery vehicle, as it can encapsulate hydrophobic drugs and deliver them to target cells. In cancer research, it has been used to deliver siRNA to cancer cells, resulting in the downregulation of target genes and inhibition of tumor growth.
Mecanismo De Acción
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- works by forming complexes with nucleic acids, which are then taken up by cells via endocytosis. Once inside the cell, the lipid components of the complex are able to fuse with the cell membrane, releasing the nucleic acids into the cytoplasm. The nucleic acids are then able to enter the nucleus and carry out their intended function.
Biochemical and Physiological Effects:
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been shown to have low toxicity and minimal effects on cell viability. However, it has been shown to induce an inflammatory response in some cell types, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is its high transfection efficiency, which makes it a popular choice for gene therapy and other applications that require the delivery of nucleic acids into cells. However, its use may be limited by its potential to induce an inflammatory response in some cell types.
Direcciones Futuras
There are many potential future directions for the use of Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- in scientific research. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in combination with other transfection reagents to improve transfection efficiency. Additionally, further research is needed to better understand the mechanism of action and potential limitations of this compound in different cell types and applications.
Métodos De Síntesis
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-bromo-2-(hexadecylthio)ethene in the presence of a palladium catalyst. The resulting compound is then quaternized with pyridine to form the final product.
Propiedades
Número CAS |
102247-34-7 |
|---|---|
Nombre del producto |
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- |
Fórmula molecular |
C31H49N2+ |
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
4-[2-(1-hexadecylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H49N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-27-24-30(25-28-33)19-18-29-20-22-31(23-21-29)32(2)3/h18-25,27-28H,4-17,26H2,1-3H3/q+1 |
Clave InChI |
ZDKRXBKIYXWTIR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)



![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)


![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)